Methyl 5-(methylthio)picolinate
Description
Contextual Significance of Picolinate (B1231196) Scaffold in Chemical Sciences
The picolinate scaffold, a pyridine (B92270) ring bearing a carboxylic acid or its ester at the 2-position, is a privileged structure in chemical sciences, particularly in medicinal chemistry and materials science. Its significance stems from several key features. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, while the carboxylate group provides a handle for further chemical modifications and interactions. This dual functionality allows picolinate derivatives to engage in a variety of biological interactions and to form stable complexes with a wide range of metal ions.
In the realm of drug discovery, picolinic acid derivatives have been investigated for a wide range of therapeutic applications. They have shown promise as anticonvulsant agents, with researchers designing and synthesizing novel derivatives to enhance their activity and duration of action. Furthermore, the picolinamide (B142947) scaffold, a closely related structure, has been a fertile ground for the development of potent anticancer agents, including inhibitors of key enzymes like VEGFR-2 kinase. nih.gov The ability of the picolinate core to be readily functionalized allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the design of new therapeutic agents.
Structural Characteristics and Nomenclature of Methyl 5-(methylthio)picolinate
This compound is a specific derivative of picolinic acid characterized by the presence of a methyl ester at the 2-position and a methylthio (-SCH3) group at the 5-position of the pyridine ring. Its systematic IUPAC name is methyl 5-(methylthio)pyridine-2-carboxylate.
The molecular structure of this compound brings together the inherent properties of the picolinate core with the electronic effects of the methylthio substituent. The sulfur atom, with its lone pairs of electrons, can influence the electron density distribution within the pyridine ring, potentially modulating its reactivity and biological activity.
Below is a table summarizing the key structural and chemical identifiers for this compound:
| Identifier | Value |
| IUPAC Name | methyl 5-(methylthio)pyridine-2-carboxylate |
| CAS Number | 74470-44-3 |
| Molecular Formula | C₈H₉NO₂S |
| Molecular Weight | 183.23 g/mol |
| SMILES | O=C(C1=NC=C(C=C1)SC)OC |
This data is compiled from publicly available chemical databases. chemscene.com
Overview of Research Trajectories for this compound and Related Derivatives
Research involving this compound and its analogs primarily falls within the broader exploration of substituted picolinates for various applications. While specific studies focusing solely on this compound are not extensively documented in publicly available literature, the research on related compounds provides a clear indication of the potential directions for this molecule.
One significant area of research is the synthesis of picolinamide derivatives as potent enzyme inhibitors. For instance, a series of 6-substituted picolinamides were synthesized and evaluated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. nih.gov This highlights the potential for picolinate-based structures to be tailored for specific biological targets.
Furthermore, the synthesis and evaluation of N-(methylthiophenyl)picolinamide derivatives as PET radioligands for metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4) showcases another important research trajectory. nih.gov In these studies, the methylthio group plays a crucial role in modulating the affinity and metabolic stability of the ligands. nih.gov The synthesis of these compounds often involves multi-step sequences, starting from commercially available materials and employing standard organic chemistry transformations. nih.gov
The exploration of picolinate and picolinamide derivatives as anticancer agents is another prominent research theme. nih.gov The design of these compounds often focuses on their ability to inhibit specific kinases involved in cancer progression. nih.gov The modular nature of the picolinate scaffold allows for the systematic variation of substituents to optimize their biological activity.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
methyl 5-methylsulfanylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)7-4-3-6(12-2)5-9-7/h3-5H,1-2H3 |
InChI Key |
YFIFJAISBYUTRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)SC |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Methyl 5 Methylthio Picolinate
Reactivity of the Picolinate (B1231196) Ester Group
The ester functional group in Methyl 5-(methylthio)picolinate is a primary site for nucleophilic acyl substitution reactions. These reactions, including transesterification, amidation, and hydrolysis, proceed through a common tetrahedral intermediate.
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acid or base. masterorganicchemistry.com Under basic conditions, an alkoxide nucleophile attacks the carbonyl carbon of the picolinate ester, leading to a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion yields the new ester. masterorganicchemistry.com In acidic conditions, the carbonyl oxygen is first protonated, activating the ester towards nucleophilic attack by an alcohol. masterorganicchemistry.com
While specific studies on this compound are not prevalent, the general mechanism is well-established. For instance, the transesterification of various methyl esters with a range of alcohols demonstrates the broad applicability of this reaction. researchgate.net The reaction conditions can be tailored to drive the equilibrium towards the desired product, often by using the incoming alcohol as the solvent. masterorganicchemistry.com
Table 1: General Conditions for Transesterification of Methyl Esters
| Catalyst Type | Reagents | General Conditions |
| Acid | H₂SO₄, HCl | Alcohol (as solvent), heat |
| Base | NaOR, KOR | Alcohol (as solvent), room temperature or heat |
It is important to note that the electronic nature of the pyridine (B92270) ring and the methylthio group can influence the rate of these reactions. The electron-withdrawing character of the pyridine ring can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the reaction.
Amidation and Hydrolysis Reactions
Similar to transesterification, amidation involves the nucleophilic attack of an amine on the ester carbonyl, leading to the formation of an amide. This reaction is of significant importance in the synthesis of a wide array of biologically active molecules. The direct amidation of esters, including methyl picolinate derivatives, can be achieved under various catalytic conditions.
Hydrolysis, the cleavage of the ester bond by water, can also occur under acidic or basic conditions to yield the corresponding carboxylic acid, 5-(methylthio)picolinic acid. Basic hydrolysis, often termed saponification, is typically an irreversible process due to the formation of a resonance-stabilized carboxylate salt.
Reactivity of the Pyridine Heterocycle
The pyridine ring in this compound is an electron-deficient aromatic system, which significantly influences its susceptibility to electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene (B151609) due to the deactivating effect of the nitrogen atom. organic-chemistry.org The nitrogen atom and the electron-withdrawing picolinate group both decrease the electron density of the ring, making it less nucleophilic. Electrophilic attack, when it does occur, is directed to the positions meta to the nitrogen atom (positions 3 and 5). organic-chemistry.org In the case of this compound, the methylthio group at the 5-position is an ortho, para-director and an activating group (through resonance). This creates a complex interplay of directing effects. The picolinate group at the 2-position deactivates the ring, particularly at the ortho (3-position) and para (6-position) positions. The nitrogen atom strongly deactivates the ortho (2 and 6) and para (4) positions. The methylthio group at the 5-position will direct incoming electrophiles to the ortho (4 and 6) positions. Therefore, the substitution pattern will be a result of these competing effects.
A common strategy to enhance the reactivity of pyridines towards EAS is the formation of the corresponding N-oxide. The N-oxide is more reactive than pyridine itself and can direct electrophiles to the 4-position. Subsequent reduction of the N-oxide would then yield the substituted pyridine.
Nucleophilic Aromatic Substitution Mechanisms
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly when a good leaving group is present at the 2-, 4-, or 6-positions. quimicaorganica.orgyoutube.com In this compound, while there isn't an inherent leaving group on the ring, a synthetically installed leaving group (e.g., a halogen) at the 4- or 6-position would be readily displaced by a nucleophile. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anion. The nitrogen atom of the pyridine ring can effectively stabilize the negative charge in the intermediate, facilitating the substitution. quimicaorganica.org
Transformations Involving the Methylthio Moiety
The methylthio group (-SMe) offers a handle for further functionalization of the molecule.
One common transformation is oxidation. The sulfur atom of the methylthio group can be readily oxidized to a sulfoxide (B87167) (-S(O)Me) and further to a sulfone (-SO₂Me). These transformations can be achieved using various oxidizing agents, such as m-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxide and sulfone groups are strongly electron-withdrawing, which would further influence the reactivity of the pyridine ring.
Another important reaction is desulfurization. The methylthio group can be removed and replaced with a hydrogen atom using reducing agents like Raney nickel. organic-chemistry.org This provides a method to introduce a substituent at a specific position and then remove the directing group. Molybdenum hexacarbonyl has also been shown to mediate the desulfurization of thiols and disulfides.
Table 2: Common Transformations of the Methylthio Group
| Reaction | Reagents | Product Functional Group |
| Oxidation | m-CPBA, H₂O₂ | Sulfoxide (-S(O)Me), Sulfone (-SO₂Me) |
| Desulfurization | Raney Nickel, H₂ | Hydrogen (-H) |
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom of the methylthio group in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These transformations are common in medicinal chemistry to modulate the physicochemical properties of a molecule. The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone by choosing appropriate reagents and reaction conditions.
Commonly used oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants like sodium periodate (B1199274) or one equivalent of hydrogen peroxide. More potent oxidizing agents, such as excess hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate, typically lead to the fully oxidized sulfone, Methyl 5-(methylsulfonyl)picolinate. The choice of oxidant allows for fine-tuning the electronic properties of the sulfur substituent, with the sulfonyl group being a strong electron-withdrawing group.
Table 1: Common Oxidizing Agents for Thioether Oxidation
| Oxidizing Agent | Typical Product | Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) (1 equiv.) | Sulfoxide | Reaction conditions can be tuned for selectivity. |
| meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Sulfoxide | A widely used, selective reagent. |
| Sodium Periodate (NaIO₄) | Sulfoxide | Mild conditions, often used in aqueous solutions. |
| Hydrogen Peroxide (H₂O₂) (>2 equiv.) | Sulfone | Stronger conditions lead to the fully oxidized product. |
| Potassium Permanganate (KMnO₄) | Sulfone | A powerful, less selective oxidizing agent. |
| Oxone® | Sulfone | A versatile and effective oxidant for converting sulfides to sulfones. |
Cross-Coupling Reactions Utilizing the Thioether Linkage
The methylthio group of this compound can serve as a handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions. Unlike more traditional coupling partners like halides or triflates, the activation of a C–S bond offers an alternative synthetic route.
Liebeskind-Srogl Coupling: This reaction is a prominent method for the cross-coupling of thioethers or thioesters with boronic acids. wikipedia.orgacs.org It typically employs a palladium catalyst and a stoichiometric amount of a copper(I) carboxylate co-catalyst under neutral conditions. wikipedia.orgacs.org This method is particularly valuable for its ability to function on complex heterocyclic substrates and its orthogonality to other cross-coupling reactions, meaning a halide on the same molecule could remain unreacted. acs.orgnih.govacs.org The reaction can be used to introduce new aryl or alkyl groups at the 5-position of the picolinate ring, directly replacing the methylthio group. wikipedia.orgnih.gov
Nickel-Catalyzed Couplings: Nickel catalysis has emerged as a powerful tool for the activation of C–S bonds. rsc.org Nickel-catalyzed cross-coupling reactions can pair aryl thioethers with organozinc reagents or Grignard reagents. rsc.orgacs.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. rsc.org For instance, a Ni-catalyzed coupling could be employed to react this compound with an alkyl Grignard reagent, resulting in the formation of a 5-alkylpicolinate. rsc.org Direct cross-coupling of an aryl thioether with an aryl bromide can also be achieved using a nickel catalyst in the presence of a reducing agent like magnesium. acs.org
Table 2: Examples of Cross-Coupling Reactions for Thioethers
| Reaction Name | Catalyst System | Coupling Partner | Product Type |
|---|---|---|---|
| Liebeskind-Srogl Coupling | Pd(0) / Cu(I) carboxylate | Boronic Acid | Biaryl or Alkyl-Aryl |
| Kumada-Type Coupling | Ni-catalyst (e.g., NiCl₂(dppp)) | Grignard Reagent (RMgX) | Alkyl-Aryl or Biaryl |
| Negishi-Type Coupling | Ni-catalyst | Organozinc Reagent | Alkyl-Aryl or Biaryl |
| Reductive Coupling | Ni-catalyst / Reductant (e.g., Mg) | Aryl Bromide | Biaryl |
Cleavage and Derivatization of the Methylthio Group
The methylthio group can be cleaved to unveil a thiol (mercaptan) functionality, which is a versatile intermediate for further derivatization. The cleavage of the aryl-S bond can be accomplished through various methods.
Metal-free conditions using reagents like N-fluorobenzenesulfonimide (NFSI) can achieve selective cleavage of the methyl C(sp³)–S bond in aryl methyl thioethers at elevated temperatures. organic-chemistry.org Another approach involves using N-chlorosuccinimide (NCS), which can also mediate the C(sp³)–S bond cleavage. mdpi.com A different strategy employs reagents such as 2-(diethylamino)ethanethiol, which affords the corresponding phenol (B47542) (or in this case, thiophenol/pyridinethiol) with an acid-soluble byproduct, simplifying workup. organic-chemistry.org
Once the thiol (pyridine-2-thiol derivative) is generated, it exists in tautomeric equilibrium with its corresponding thione form. wikipedia.org This thiol is a nucleophile and can be engaged in a variety of subsequent reactions. It can be alkylated to form new thioethers, oxidized to disulfides or sulfonic acids, or used in further coupling reactions. wikipedia.orgnih.govorganic-chemistry.org For example, derivatization with reagents containing charged tags is a common strategy for enhancing detection in mass spectrometry analysis of biological thiols. nih.govpnnl.gov
Mechanistic Studies of Picolinate Transformations
Understanding the mechanisms of reactions involving picolinates is crucial for optimizing reaction conditions and controlling product selectivity. Research in this area often employs advanced analytical and theoretical techniques to probe reaction pathways.
Reaction Mechanism Elucidation through Kinetic Isotope Effects and Spectroscopic Intermediates
Kinetic Isotope Effects (KIEs): The kinetic isotope effect is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-limiting step. youtube.com It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (e.g., hydrogen, ¹H) to that of its heavier isotopic counterpart (e.g., deuterium, ²H). youtube.comnih.gov A primary KIE (typically >2) is observed when a bond to the isotope is broken in the rate-determining step. youtube.com A secondary KIE (closer to 1) occurs when the isotopic substitution is at a position not directly involved in bond cleavage but influences the transition state. nih.gov For transformations involving this compound, a KIE study could, for example, elucidate whether C-H bond abstraction from the ester's methyl group or the thioether's methyl group is rate-limiting in a specific oxidation or rearrangement reaction. nih.gov
Spectroscopic Intermediates: The direct observation of reaction intermediates provides invaluable mechanistic insight. Techniques such as UV-Vis, NMR, and mass spectrometry are used to identify and characterize transient species. researchgate.netnih.gov For example, in a study of a picolinate-Mn(II) catalytic system, a key high-valent manganese-picolinate intermediate, PICA-Mn(IV)*, was identified by its characteristic absorbance spectrum, confirming its central role as a catalyst in the oxidation pathway. acs.org Similarly, for reactions involving this compound, spectroscopic monitoring could potentially identify intermediates such as a palladium-picolinate complex during a cross-coupling reaction or a radical cation during an oxidative transformation. nih.gov
Role of Catalysts in Directing Reaction Pathways
Catalysts play a pivotal role in controlling the reactivity and selectivity of transformations involving the picolinate scaffold. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can steer a reaction towards a desired product over other potential outcomes. scilit.com
For instance, in the Liebeskind-Srogl cross-coupling of thioesters, the choice of a copper(I) cofactor in conjunction with a palladium-N-heterocyclic carbene (NHC) catalyst can lead to divergent pathways. nih.gov Depending on the specific copper source and the nature of the thioester, the reaction can proceed via a standard acyl C-S cleavage to form a ketone or a decarbonylative pathway to yield a biaryl product. nih.gov
In the realm of advanced oxidation processes, picolinic acid as a ligand for manganese can form a catalytic complex that generates high-valent manganese species. nih.govacs.org The specific nature of these reactive species, dictated by the catalyst complex, determines the mechanism of pollutant degradation. nih.govacs.org The structure of the catalyst can also direct polymerizations; studies on thiophene-pyridine monomers have shown that the mode of palladium catalyst transfer (intramolecular vs. intermolecular) dictates whether the polymerization proceeds via a chain-growth or step-growth mechanism, respectively. acs.org This principle of catalyst control is directly applicable to reactions of this compound, where the choice of catalyst could selectively activate the C-S bond, the pyridine ring, or the ester group for different transformations.
Coordination Chemistry and Ligand Properties of Methyl 5 Methylthio Picolinate
Ligand Design Principles for Picolinate (B1231196) Derivatives
Picolinate ligands, derived from picolinic acid, are a well-established class of chelating agents in coordination chemistry. Their utility stems from the presence of a pyridine (B92270) nitrogen and a carboxylate oxygen, which can coordinate to a metal center to form a stable five-membered chelate ring. The derivatization of the picolinate backbone allows for the fine-tuning of the ligand's steric and electronic properties, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes.
Identification of Potential Coordination Sites (N, O, S)
Methyl 5-(methylthio)picolinate possesses three potential donor atoms for coordination to a metal center: the pyridine nitrogen atom, the carboxylate oxygen atom, and the sulfur atom of the methylthio group. The primary coordination is expected to occur through the nitrogen of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable bidentate chelate. This N,O-coordination is characteristic of picolinate-based ligands.
The sulfur atom of the methylthio group introduces a third potential coordination site. Thioether sulfur atoms are known to act as soft donor atoms and can coordinate to soft metal ions. Depending on the metal ion's nature, its coordination preferences, and the steric constraints of the ligand, the sulfur atom could participate in coordination, leading to a tridentate N,O,S-coordination mode. It could also form a bridge between two metal centers.
Influence of the Methylthio Substituent on Ligand Properties
The introduction of a methylthio group at the 5-position of the picolinate ring is anticipated to modulate the ligand's electronic properties. The sulfur atom, through its ability to participate in π-interactions with the pyridine ring, can influence the electron density at the nitrogen and carboxylate donors. This, in turn, can affect the ligand's pKa values and the stability of the metal complexes formed. The presence of the sulfur donor also introduces a "soft" binding site, potentially enhancing the ligand's affinity for softer metal ions like silver(I), palladium(II), and platinum(II).
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the choice of counter-ion could influence the final structure of the complex.
Complexation with Transition Metals
Based on the behavior of similar picolinate ligands, this compound is expected to form stable complexes with a wide range of transition metals. For first-row transition metals such as manganese, iron, cobalt, nickel, and copper, coordination is likely to occur primarily through the N,O-picolinate moiety. The geometry of these complexes would be dictated by the coordination number of the metal ion, which can range from four to six, leading to tetrahedral, square planar, or octahedral structures. The potential for the sulfur atom to coordinate could lead to the formation of polynuclear or higher-coordinate complexes.
Complexation with Lanthanide and Actinide Ions
Lanthanide and actinide ions are hard Lewis acids and typically prefer coordination with hard donor atoms like oxygen. Therefore, the primary coordination of this compound with these f-block elements is expected to be through the carboxylate oxygen atoms. The pyridine nitrogen may or may not be involved in coordination, depending on the ionic radius of the metal and steric factors. The softer sulfur donor is less likely to directly coordinate to the hard lanthanide and actinide ions. The resulting complexes are often of high coordination number and can exhibit interesting photoluminescent properties.
Structural Analysis of Coordination Compounds
Crystallographic Characterization of Metal-Picolinate Complexes
The definitive three-dimensional structure of a metal complex is determined through single-crystal X-ray diffraction. This technique provides precise data on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.
For a hypothetical metal complex of this compound, crystallographic analysis would reveal how the ligand coordinates to the metal center. Picolinate derivatives typically act as bidentate ligands, coordinating through the pyridine nitrogen and one of the carboxylate oxygen atoms to form a stable chelate ring. researchgate.net The presence of the methylthio group (-SMe) at the 5-position introduces a potential third coordination site. X-ray diffraction would be essential to confirm if the sulfur atom participates in coordination, either to the same metal center (tridentate chelation) or by bridging to an adjacent metal center, potentially forming coordination polymers.
However, a search of crystallographic databases reveals no deposited structures for any metal complex containing the this compound ligand. Studies on related ligands, such as 2-methylpyridine (B31789) N-oxide or various thiolate derivatives, show diverse coordination modes, but this information cannot be directly extrapolated to the title compound. acs.orgresearchgate.net
Solution-State Structural Elucidation (e.g., by NMR spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution. For metal complexes of this compound, ¹H and ¹³C NMR would be used to confirm the ligand's structural integrity upon coordination.
Significant shifts in the resonance of the pyridine ring and methyl group protons would indicate coordination to a metal center. The magnitude and direction of these shifts can provide insight into the electronic effects of the metal on the ligand. chemscene.com If the metal ion is paramagnetic, the NMR signals can be dramatically shifted and broadened due to hyperfine coupling between the unpaired electrons and the nuclei. nih.gov Analysis of these paramagnetic shifts can yield detailed information about the electronic and geometric structure of the complex in solution. nih.gov Furthermore, advanced NMR techniques could probe the dynamics of the complex, such as ligand exchange processes or conformational changes. wisdomlib.orgnsf.gov
Despite the utility of this technique, no NMR spectroscopic data has been published for metal complexes of this compound.
Electronic and Spectroscopic Properties of Metal-Picolinate Complexes
The electronic properties of metal complexes are governed by the nature of the metal ion and the coordinating ligands. These properties are typically investigated using techniques like UV-Visible absorption and luminescence spectroscopy.
Ligand-to-Metal Charge Transfer Phenomena
Ligand-to-Metal Charge Transfer (LMCT) is an electronic transition where an electron moves from a ligand-based molecular orbital to a metal-based orbital, upon absorption of light. This process results in the formal oxidation of the ligand and reduction of the metal center. mdpi.com LMCT transitions are favored when an electron-rich ligand is coordinated to an electron-deficient, high-valent metal center.
Complexes of this compound would be candidates for exhibiting LMCT phenomena. The pyridine-carboxylate framework, and particularly the electron-rich thioether sulfur atom, could serve as the origin for such a charge transfer. The energy of the LMCT band would be highly dependent on the identity of the coordinated metal and the solvent environment. While the principles of LMCT are well-established for many transition metal complexes, no specific studies have been conducted to characterize these phenomena in complexes of this compound.
Luminescence and Relaxation Properties in Lanthanide Complexes
Lanthanide ions (Ln³⁺) can exhibit characteristic, sharp, and long-lived luminescence, which is useful for applications in bioassays and materials science. However, direct excitation of lanthanide ions is inefficient. Their luminescence is typically sensitized through the "antenna effect," where a coordinated organic ligand absorbs light and efficiently transfers the energy to the metal center. researchgate.net
Picolinate-based ligands are excellent antennas for sensitizing lanthanide emission, particularly for europium (Eu³⁺, red emission) and terbium (Tb³⁺, green emission). For a lanthanide complex of this compound, the picolinate moiety would be expected to act as the light-harvesting chromophore. However, the presence of the methylthio group could significantly impact the luminescence. It is known that vibrations from C-H, O-H, and N-H bonds in proximity to the lanthanide ion can quench the excited state and reduce luminescence quantum yields. The thioether group introduces C-H bonds and the sulfur atom itself could potentially influence the energy of the ligand's triplet state or introduce non-radiative decay pathways, possibly quenching the luminescence.
A detailed photophysical study, including measurements of luminescence lifetimes and quantum yields, would be necessary to determine the efficiency of sensitization and the role of the methylthio group. No such studies have been reported for lanthanide complexes of this compound.
Catalytic Applications of Metal-Picolinate Complexes
Transition metal complexes are widely used as catalysts for a vast range of organic transformations. The reactivity of the complex is tuned by the choice of both the metal and the supporting ligands.
Computational and Theoretical Investigations of Methyl 5 Methylthio Picolinate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the molecular structure, reactivity, and electronic characteristics of a compound. These methods solve approximations of the Schrödinger equation to determine the electronic ground state and various properties of the molecule.
Electronic Structure Analysis (e.g., HOMO-LUMO energies, NBO analysis)
Electronic structure analysis delves into the arrangement and energies of electrons within the molecule, which governs its chemical behavior.
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For Methyl 5-(methylthio)picolinate, these calculations would reveal the most likely sites for nucleophilic and electrophilic attack.
Illustrative Data Table for HOMO-LUMO Analysis This table represents hypothetical values that could be obtained for this compound using a DFT method like B3LYP.
| Parameter | Hypothetical Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and bonding interactions within the molecule. It examines charge transfer between filled donor and empty acceptor orbitals, quantifying the stability derived from these hyperconjugative interactions. For this compound, NBO analysis would calculate the partial atomic charges on the nitrogen, sulfur, oxygen, and carbon atoms, offering insights into the molecule's polarity and the nature of its covalent bonds.
Illustrative Data Table for NBO Charges This table shows example NBO charges, which would quantify the electron distribution across the atoms of this compound.
| Atom | Hypothetical NBO Charge (e) |
| N (Pyridine Ring) | -0.55 |
| S (Thioether) | -0.15 |
| O (Carbonyl) | -0.60 |
| O (Ester) | -0.45 |
| C (Carbonyl) | +0.70 |
Conformational Analysis and Tautomer Stability
Molecules can exist in different spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis computationally explores the potential energy surface to identify stable conformers and the energy barriers between them. For this compound, key rotations would occur around the C-S bond of the methylthio group and the C-C bond connecting the ester group to the pyridine (B92270) ring. Theoretical calculations can determine the relative energies of these conformers, predicting the most stable three-dimensional structure of the molecule in the gas phase or in solution. While tautomerism is less likely for this specific molecule compared to compounds with acidic protons adjacent to carbonyls, any potential tautomeric forms could also be evaluated for their relative stability.
Reaction Pathway Prediction and Transition State Elucidation
Theoretical chemistry can be used to model chemical reactions, predicting the most likely pathways and identifying the high-energy transition state structures that connect reactants to products. If this compound were to undergo a reaction, such as oxidation of the sulfur atom or hydrolysis of the ester, quantum chemical calculations could elucidate the step-by-step mechanism. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for the reaction can be constructed, providing critical insights into reaction kinetics and thermodynamics.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a view of molecular behavior that complements the static picture from quantum calculations. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals time-dependent properties.
Conformational Dynamics of the Compound in Solution
While quantum chemical calculations can identify stable conformers, MD simulations show how the molecule dynamically samples these conformations in a solvent environment. A simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) would reveal the flexibility of the molecule, the timescales of conformational changes, and the influence of the solvent on its preferred shape. This provides a more realistic understanding of the molecule's structure and behavior in a condensed phase.
Simulation of Molecular Interactions
MD simulations are exceptionally well-suited for studying the non-covalent interactions between a solute and solvent molecules or between multiple solute molecules. For this compound, simulations could map the organization of solvent molecules around its polar (ester, pyridine nitrogen) and non-polar (methyl groups, aromatic ring) regions. Furthermore, these simulations can calculate interaction energies, helping to understand its solubility and how it might interact with other molecules, such as biological macromolecules or other chemical reagents.
Docking Studies and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule (ligand) into the binding site of a target protein. Such studies are crucial for understanding the potential mechanism of action and for predicting the strength of the interaction.
As of the latest available research, specific molecular docking studies and binding affinity predictions for this compound have not been reported in peer-reviewed literature. The execution of such studies would require the selection of a relevant biological target. Picolinate (B1231196) derivatives have been investigated for their interaction with a variety of targets, including enzymes and receptors. The selection of a target for this compound would likely be guided by the therapeutic area of interest.
Ligand-receptor interaction modeling aims to elucidate the specific molecular interactions between a ligand and its binding site on a receptor. These interactions, which include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces, are fundamental to the stability of the ligand-receptor complex and the biological response it may trigger.
Detailed ligand-receptor interaction models for this compound are currently unavailable due to the absence of published docking studies against specific protein targets. To perform such modeling, researchers would first need to identify a protein of interest and its three-dimensional structure, typically obtained from crystallographic or NMR studies, or through homology modeling. Software such as AutoDock or Glide could then be used to predict the binding pose of this compound within the active site. The resulting models would visualize the key amino acid residues involved in the interaction, providing a structural basis for the compound's potential activity and a roadmap for future optimization.
The prediction of binding modes involves identifying the most likely conformation and orientation of a ligand within a protein's binding pocket. The energetics of this binding, often expressed as a binding affinity or docking score, provides a quantitative estimate of the interaction strength. A lower binding energy generally indicates a more stable and favorable interaction.
Specific predictions of binding modes and the associated energetics for this compound are not currently documented. To obtain this information, computational chemists would perform docking calculations against a chosen protein target. The output of these calculations would include a series of possible binding poses, ranked by their predicted binding energies. This data is critical for prioritizing compounds for further experimental testing and for understanding the structure-activity relationship.
Structure-Property Relationship Derivations from Theoretical Data
While specific interaction studies are lacking, some fundamental computational properties of this compound have been calculated. These properties provide a basis for deriving initial structure-property relationships and for predicting the compound's general behavior in a biological system. These theoretical data points are valuable for comparing this compound with other known compounds and for guiding its potential future investigation.
A key aspect of structure-property relationship studies is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. Quantitative Structure-Activity Relationship (QSAR) models are often developed for series of related compounds to correlate these descriptors with biological activity. For picolinate derivatives, descriptors such as those from the DRAGON and ADMEWORKS software suites have been used to build such models. These can include descriptors related to topology (e.g., MATS4m, BELm4), electronic properties (e.g., EEig03d), and physicochemical properties (e.g., TPSA, LogP).
The available theoretical data for this compound provides a starting point for understanding its potential properties.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂S | |
| Molecular Weight | 183.23 g/mol | |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | |
| LogP (octanol-water partition coefficient) | 1.5901 | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 2 |
This table is interactive. Click on the headers to sort the data.
The Topological Polar Surface Area (TPSA) is a descriptor that correlates with passive molecular transport through membranes and is often used to predict oral bioavailability. The LogP value provides an indication of the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. The number of hydrogen bond donors and acceptors, as well as the number of rotatable bonds, are important parameters in Lipinski's rule of five, which assesses the druglikeness of a chemical compound. Based on these preliminary data, this compound exhibits properties that are generally considered favorable for a potential drug candidate. Further computational and experimental work would be required to validate these predictions and to explore its potential biological activities.
Advanced Spectroscopic Characterization for Mechanistic and Structural Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of Methyl 5-(methylthio)picolinate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular architecture can be constructed.
The structure of this compound features a substituted pyridine (B92270) ring, a methyl ester group, and a methylthio group. ¹H and ¹³C NMR spectra provide unambiguous evidence for this arrangement by revealing the chemical environment of each atom.
In a typical ¹H NMR spectrum, the protons on the pyridine ring would appear as distinct signals in the aromatic region. The proton at position 6 would likely be a doublet, the proton at position 4 a doublet of doublets, and the proton at position 3 another doublet, with their specific chemical shifts influenced by the electronic effects of the nitrogen atom, the ester group, and the methylthio group. The methyl groups of the ester and thioether functions would appear as sharp singlets in the upfield region of the spectrum.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. spectrabase.comspectrabase.com The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbons of the ester and methylthio groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shift (δ) values are based on standard principles and data for analogous structures. Actual experimental values may vary based on solvent and other conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | ~8.1 | - |
| H4 | ~7.8 | - |
| H6 | ~8.8 | - |
| -COOCH₃ | ~3.9 | ~52.5 |
| -SCH₃ | ~2.5 | ~15.0 |
| C2 | - | ~148.0 |
| C3 | - | ~125.0 |
| C4 | - | ~137.0 |
| C5 | - | ~139.0 |
| C6 | - | ~150.0 |
| C=O | - | ~165.0 |
Dynamic NMR Studies for Rotational Barriers or Conformational Exchange
Dynamic NMR (DNMR) techniques could be employed to investigate conformational changes in this compound, such as restricted rotation around single bonds. nih.gov For instance, variable temperature NMR experiments could probe the rotational barrier around the C5-S bond (connecting the methylthio group to the pyridine ring) and the C2-C(O) bond (connecting the ester group).
At low temperatures, if the rotation is slow on the NMR timescale, distinct signals might be observed for different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, a process that allows for the calculation of the activation energy for the rotational barrier. nih.gov Such studies provide insight into the molecule's flexibility and conformational preferences.
While 1D NMR provides fundamental information, multidimensional NMR techniques are crucial for definitive structural assignment by revealing through-bond and through-space correlations between nuclei. nih.govnih.gov
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would confirm the connectivity of the pyridine ring protons by showing cross-peaks between adjacent protons (e.g., H3-H4 and H4-H6).
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals for the protonated carbons of the pyridine ring and the methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is particularly powerful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon and the ring carbons at positions 2 and 5. For example, correlations would be expected from the ester methyl protons to the carbonyl carbon and from the H6 proton to the C2 and C4 carbons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula of this compound. nih.govkobv.de Given the molecular formula C₈H₉NO₂S, HRMS can measure the monoisotopic mass with very high accuracy (typically to within a few parts per million). chemscene.com This precise mass measurement distinguishes the compound from other potential molecules with the same nominal mass but different elemental compositions, providing a high degree of confidence in its identity.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₉NO₂S |
| Nominal Mass | 183 |
| Monoisotopic Mass (Calculated) | 183.0354 |
| Expected [M+H]⁺ Ion (m/z) | 184.0427 |
Fragmentation Pattern Analysis for Structural Features
In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When the molecule is ionized (e.g., by electron impact), the resulting molecular ion can break apart into smaller, characteristic fragment ions. Analyzing the masses of these fragments helps to piece together the molecular structure. libretexts.orgmdpi.com
For this compound, key fragmentation pathways would likely include:
Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group, resulting in an acylium ion.
Loss of the entire methoxycarbonyl radical (•COOCH₃).
Cleavage of the methyl group from the thioether (•CH₃).
Fission of the C-S bond, leading to the loss of the methylthio radical (•SCH₃).
These fragmentation patterns provide a fingerprint that helps to confirm the presence of the methyl ester and methylthio functional groups and their positions on the picolinate (B1231196) scaffold. researchgate.netmiamioh.edu
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion (m/z) | Proposed Loss from Molecular Ion [M]⁺• | Structure of Lost Neutral/Radical |
| 152 | Loss of •OCH₃ | M - 31 |
| 138 | Loss of •SCH₃ | M - 45 |
| 124 | Loss of •COOCH₃ | M - 59 |
Tandem Mass Spectrometry for Mechanistic Pathway Tracing
Upon electron impact ionization in a mass spectrometer, this compound would form a molecular ion (M+•). This energetically unstable species would then undergo a series of fragmentation reactions. The fragmentation pathways are typically governed by the relative stability of the resulting fragment ions and neutral losses.
Key predicted fragmentation pathways for this compound would likely involve:
Loss of the methoxy group (-OCH3): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion. This would result in a peak at m/z [M - 31].
Loss of the methyl group from the thioether (-CH3): Cleavage of the S-CH3 bond could occur, resulting in a fragment ion at m/z [M - 15].
Cleavage at the C-S bond: The bond between the pyridine ring and the sulfur atom could cleave, leading to characteristic ions.
Fragmentation of the pyridine ring: The aromatic ring itself can undergo fragmentation, although this often results in lower abundance ions compared to the cleavage of substituent groups.
A detailed study on the mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids has shown that cleavage at the sulfur atom is a dominant fragmentation pathway. researchgate.net For methyl ester derivatives, the mass spectra can be complex but are readily interpretable in terms of the position of the sulfur atom. researchgate.net This suggests that for this compound, ions resulting from cleavages around the sulfur atom would be significant in the mass spectrum.
By analyzing the daughter ions produced from the fragmentation of a selected parent ion (the molecular ion in this case), it is possible to trace the mechanistic pathways of these fragmentation reactions. This provides valuable structural information and confirms the connectivity of the atoms within the molecule. The use of derivatization, such as forming picolinoyl esters, has been shown to enhance the electrospray ionization response in LC-MS/MS analysis, which could be a useful strategy for the sensitive detection and structural analysis of related compounds. nih.gov
X-ray Diffraction Analysis
X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state.
Single Crystal X-ray Diffraction for Solid-State Structure
While a specific single crystal X-ray diffraction study for this compound is not publicly available, the solid-state structures of numerous picolinic acid derivatives have been determined. nih.gov These studies reveal that the introduction of different substituents on the pyridine ring can significantly influence the molecular conformation and the crystal packing. nih.gov
For a hypothetical crystal structure of this compound, we would expect to determine precise bond lengths, bond angles, and torsion angles. The planarity of the pyridine ring would be confirmed, and the orientation of the methyl ester and methylthio substituents relative to the ring would be established. The conformation of the methyl ester group (s-cis or s-trans) relative to the pyridine nitrogen has been a subject of study in related compounds like methyl picolinate. chemicalbook.com Gas electron diffraction studies of methyl picolinate have shown the presence of both s-trans and s-cis conformers. chemicalbook.com A single crystal structure would definitively show which conformer is present in the solid state.
The table below presents hypothetical, yet plausible, crystallographic parameters for this compound, based on data from related picolinate structures.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or Pbca |
| a (Å) | 10.5 - 12.5 |
| b (Å) | 5.0 - 7.0 |
| c (Å) | 14.0 - 16.0 |
| β (°) | 95 - 105 |
| Volume (ų) | 800 - 1000 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.4 - 1.5 |
Analysis of Intermolecular Interactions and Hydrogen Bonding
In the absence of a crystal structure for this compound, we can infer the likely intermolecular interactions based on its functional groups and studies of related molecules. nih.gov The primary forces governing the crystal packing would be van der Waals interactions and potentially weak hydrogen bonds.
Given that this compound does not have strong hydrogen bond donors (like an -OH or -NH group), the hydrogen bonding network would be limited to weak C-H···O and C-H···N interactions. nih.gov The oxygen atoms of the carbonyl group and the nitrogen atom of the pyridine ring are potential hydrogen bond acceptors. The hydrogen atoms of the methyl groups and the pyridine ring can act as weak donors.
Additionally, π-π stacking interactions between the pyridine rings of adjacent molecules could play a significant role in the crystal packing. The balance between these different types of non-covalent interactions determines the final three-dimensional arrangement of the molecules in the crystal lattice. nih.gov Hirshfeld surface analysis is a powerful tool used in modern crystallographic studies to visualize and quantify these intermolecular interactions. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. ksu.edu.sa While specific experimental spectra for this compound are not available, the expected characteristic absorption and scattering bands can be predicted based on the known vibrational frequencies of its constituent functional groups. researchgate.nets-a-s.org
Key Expected Vibrational Modes:
C=O Stretching: The ester carbonyl group will give rise to a strong absorption band in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. This band is also expected to be present, though potentially weaker, in the Raman spectrum.
C-O Stretching: The ester C-O single bonds will produce characteristic bands in the fingerprint region of the IR spectrum, usually between 1000 and 1300 cm⁻¹.
Pyridine Ring Vibrations: The pyridine ring has several characteristic vibrational modes, including C-C and C-N stretching, which appear in the 1400-1600 cm⁻¹ region. Ring breathing modes are often observed at lower wavenumbers.
C-S Stretching: The carbon-sulfur stretching vibration is typically weak in the IR spectrum and appears in the range of 600-800 cm⁻¹. This band may be more prominent in the Raman spectrum.
C-H Stretching: The C-H stretching vibrations of the methyl groups and the aromatic ring will be observed in the 2800-3100 cm⁻¹ region.
The table below summarizes the predicted key vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Ester C=O | Stretching | 1720 - 1740 | Strong | Medium |
| Ester C-O | Stretching | 1000 - 1300 | Medium | Weak |
| Pyridine Ring | C-C, C-N Stretching | 1400 - 1600 | Medium-Strong | Medium-Strong |
| C-S | Stretching | 600 - 800 | Weak | Medium |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Medium |
| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 | Medium | Medium |
Raman and IR spectroscopy are complementary techniques. ksu.edu.sa For a non-centrosymmetric molecule like this compound, many vibrational modes will be active in both IR and Raman. However, their relative intensities can differ significantly, providing a more complete picture of the vibrational landscape of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heterocyclic compounds like this compound, the most common transitions are π → π* and n → π*.
Based on data for related compounds such as pyridine and its carboxylic acid derivatives, this compound is expected to exhibit characteristic absorptions in the UV region. science-softcon.desielc.com The pyridine ring itself shows absorption maxima around 202 nm and 254 nm. sielc.com The presence of the ester and methylthio substituents will influence the positions and intensities of these absorption bands.
The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically of high intensity and occur at shorter wavelengths. The n → π* transitions, involving the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital, are generally of lower intensity and appear at longer wavelengths.
While specific experimental data is not available, a hypothetical UV-Vis spectrum for this compound in a non-polar solvent would likely show strong absorptions below 300 nm. The exact λmax values would be sensitive to the solvent polarity. Carboxylic acids and their esters without extensive conjugation typically absorb around 210 nm, which is often too low for routine analysis. libretexts.org However, the presence of the pyridine ring and the sulfur atom in this compound would be expected to shift the absorption to more accessible wavelengths.
Advanced Spectroscopic Techniques for Metal-Picolinate Complexes (e.g., EPR for paramagnetic complexes)
Picolinate ligands, including derivatives like this compound, are effective chelating agents for a wide range of metal ions. When these ligands coordinate to a paramagnetic metal center (a metal ion with one or more unpaired electrons), Electron Paramagnetic Resonance (EPR) spectroscopy becomes a powerful tool for characterizing the resulting complex. nih.govnih.gov
EPR spectroscopy provides detailed information about the electronic structure of the paramagnetic center and its immediate coordination environment. nih.gov For instance, in a complex of this compound with a paramagnetic metal ion like copper(II), EPR can reveal:
The g-values: These are a measure of the interaction of the unpaired electron with the external magnetic field and are sensitive to the geometry and nature of the ligands around the metal ion.
Hyperfine coupling constants: These arise from the interaction of the unpaired electron with the magnetic nuclei of the metal ion and the donor atoms of the ligand (e.g., ¹⁴N of the pyridine ring). The magnitude of these couplings provides information about the covalency of the metal-ligand bonds.
Studies on copper(II) complexes with histidine, a related biological ligand, demonstrate the utility of EPR in elucidating the coordination sphere of the metal ion in solution. nih.gov Similarly, EPR studies of copper(II) and cobalt(II) complexes with adriamycin, which has a quinone moiety that can chelate metal ions, have shown that the metal ions bind to the carbonyl and phenolate (B1203915) oxygen atoms. nih.gov
For a hypothetical paramagnetic metal complex of this compound, the EPR spectrum would be expected to show features indicative of coordination through the pyridine nitrogen and one of the oxygen atoms of the ester group. The presence of the methylthio group might also influence the electronic environment of the metal center, which could be reflected in the EPR parameters.
Applications of Methyl 5 Methylthio Picolinate As a Building Block in Organic Synthesis
Precursor in Heterocyclic Synthesis
The inherent reactivity of the pyridine (B92270) ring and its substituents in Methyl 5-(methylthio)picolinate provides a foundation for the synthesis of diverse heterocyclic structures.
The core pyridine structure of this compound inherently makes it a valuable precursor for more complex nitrogen-containing heterocycles. Although specific, detailed examples of its direct conversion into other heterocyclic systems are not extensively documented in readily accessible literature, its role as a foundational pyridine derivative is clear. A recent study detailed the synthesis of a related compound, methyl 5-((cinnamoyloxy)methyl)picolinate, starting from a nicotinic acid derivative, highlighting the utility of substituted picolinates in creating more complex molecules with potential biological activity. nih.govnih.gov
Intermediate in the Assembly of Complex Organic Molecules
The functional groups of this compound can be chemically manipulated in a stepwise fashion, rendering it a useful intermediate in multi-step synthetic sequences.
The pyridine moiety is a common feature in many natural products, particularly alkaloids. While direct applications of this compound in the total synthesis of natural products are not prominently reported, its structure suggests potential as a building block for creating analogues of natural products. The ability to modify both the sulfur and ester functionalities would allow for the systematic variation of the molecular structure to explore structure-activity relationships.
The substituents on this compound can direct further functionalization of the pyridine ring. The methylthio group, for instance, can be oxidized to a sulfoxide (B87167) or sulfone, which can then act as a leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a variety of substituents at the 5-position of the pyridine ring in a controlled manner. However, specific documented examples of this strategy in complex, multi-step syntheses are not widely available in the reviewed literature.
Use in Functional Material Chemistry (e.g., as a monomer or precursor for polymers)
The application of this compound in the field of functional material chemistry, such as its use as a monomer for the synthesis of polymers, is not well-documented in publicly available scientific literature. The presence of the aromatic, heteroatom-containing ring and the reactive functional groups could potentially lend interesting electronic or coordination properties to a resulting polymer. However, research into this specific area appears to be limited or not widely published.
Development of Novel Synthetic Auxiliaries and Reagents
A comprehensive search of scientific literature and patent databases did not yield any specific research findings or examples of this compound being utilized as a building block for the development of novel synthetic auxiliaries or reagents. While the individual functional groups within the molecule—the picolinate (B1231196) ester, the pyridine ring, and the methylthio group—are known to be reactive and are featured in various known auxiliaries and reagents, the specific application of this compound in this capacity is not documented.
Therefore, this section cannot be populated with detailed research findings or data tables as per the initial request, due to the absence of relevant scientific information.
Exploration of Molecular Interactions with Biological Systems: Mechanistic Focus
Investigation of Molecular Recognition Principles
The principles of molecular recognition governing the interaction of Methyl 5-(methylthio)picolinate with biological targets are rooted in its distinct structural features: a pyridine (B92270) ring, a methyl ester group, and a methylthio group. While direct and extensive research on this specific compound is limited, the broader class of pyridine carboxylic acid derivatives has been a subject of study, providing insights into its potential interactions. nih.gov
Receptor Binding Studies (Non-clinical)
As of the current body of scientific literature, specific non-clinical receptor binding studies for this compound are not extensively documented. However, the picolinic acid scaffold, from which this compound is derived, is known to be a part of molecules that interact with various receptors. For instance, chromium picolinate (B1231196) is recognized for its role in insulin (B600854) function, suggesting an interaction with components of the insulin signaling pathway. drugbank.com The nature of the substituents on the picolinate ring would significantly modulate any such receptor affinity.
Enzyme Inhibition Mechanisms (Molecular Level)
Derivatives of pyridine carboxylic acids have demonstrated a capacity to act as enzyme inhibitors. nih.gov The general mechanism often involves the coordination of the pyridine nitrogen and the carboxyl group with metal ions present in the active site of metalloenzymes. nih.gov This chelating property can disrupt the catalytic activity of the enzyme.
For this compound specifically, the ester group may be susceptible to hydrolysis by esterases, potentially leading to the formation of 5-(methylthio)picolinic acid. This acid form would be more analogous to the pyridine carboxylic acids known to inhibit enzymes like urease, synthase, and various kinases. nih.gov The inhibition could be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. youtube.com For example, studies on other pyridine carboxylic acid analogs have shown inhibitory activity against enzymes like α-amylase and carboxypeptidase A. nih.gov
Structure-Activity Relationship (SAR) Studies for Target Interaction
Identification of Key Structural Features for Molecular Recognition
The key structural features of this compound that are likely crucial for molecular recognition include:
The Pyridine Ring: The nitrogen atom and the aromatic system are primary points for interaction, including hydrogen bonding and π-stacking.
The Methyl Ester Group: This group influences the compound's polarity, solubility, and ability to act as a hydrogen bond acceptor. It may also be a site of metabolic transformation.
The Methylthio Group: The sulfur atom can participate in various non-covalent interactions, including hydrophobic interactions and potentially weak hydrogen bonds. Its electron-donating nature also influences the electronic properties of the pyridine ring.
| Feature | Potential Interaction Type |
| Pyridine Nitrogen | Hydrogen Bond Acceptor |
| Aromatic Ring | π-π Stacking, Hydrophobic Interactions |
| Methyl Ester (Carbonyl Oxygen) | Hydrogen Bond Acceptor |
| Methylthio Group | Hydrophobic Interactions, van der Waals Forces |
Positional Effects of the Methylthio and Ester Groups on Interaction Profiles
The relative positions of the methylthio and methyl ester groups on the pyridine ring are critical in defining the molecule's three-dimensional shape and electrostatic potential, which in turn dictates its interaction profile.
Ester Group at Position 2: The placement of the methyl ester at the 2-position, adjacent to the ring nitrogen, creates a specific steric and electronic environment. This arrangement can influence the molecule's ability to chelate metal ions, a property often associated with picolinic acid derivatives. nih.gov
The interplay between the electron-withdrawing character of the methyl ester and the electron-donating nature of the methylthio group will ultimately define the molecule's reactivity and its capacity for specific molecular interactions.
Mechanistic Elucidation of Biological Effects
Given the limited direct research on the biological effects of this compound, any elucidation of its mechanisms must be inferred from the activities of related compounds. The broader family of pyridine carboxylic acids and their derivatives are known to exhibit a range of biological activities, from antimicrobial to anticancer effects. nih.govnih.gov
If this compound were to exhibit biological activity, a plausible mechanism could involve its function as a pro-drug. The methyl ester could undergo enzymatic hydrolysis in vivo to release 5-(methylthio)picolinic acid. This carboxylic acid derivative would then be the active species, potentially exerting its effect through enzyme inhibition, as discussed previously. For instance, the inhibition of DNA (cytosine-5-)-methyltransferases by inhibitors like 5-azacytosine (B16484) involves the transfer of a methyl group, leading to enzyme inactivation, a mechanism that highlights the potential for targeted enzyme disruption by small molecules. nih.gov
The biological effects would be highly dependent on the specific enzymes or receptors it interacts with, which remains an area for future investigation.
Modulation of Specific Biochemical Pathways
The structure of this compound suggests several avenues through which it could modulate biochemical pathways, such as signal transduction and enzyme catalysis. The pyridine ring of the picolinate moiety is a common scaffold in many pharmacologically active compounds, known to enhance metabolic stability and facilitate binding to biological targets. nih.govresearchgate.net
Signal Transduction:
Picolinamide (B142947) derivatives have been investigated as inhibitors of key enzymes in signal transduction pathways, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis. nih.gov For instance, certain picolinamide derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties have demonstrated potent inhibitory activity against VEGFR-2 kinase. nih.gov Although this compound itself has not been studied in this context, its picolinate structure suggests a potential, yet uninvestigated, role in modulating similar kinase-dependent signaling cascades. The methylthio group could further influence binding affinity and selectivity within the kinase domain.
A study on novel picolinic acid derivatives demonstrated their ability to induce endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells, suggesting an interaction with cellular stress response pathways. pensoft.net
Enzyme Catalysis:
The methylthio group is a key feature of S-adenosylmethionine (SAM), the universal methyl donor in numerous biological methylation reactions catalyzed by methyltransferases. mdpi.com Compounds containing a methylthio moiety can act as inhibitors of enzymes involved in SAM metabolism. For example, 5'-methylthioadenosine phosphorylase (MTAP) is an enzyme that cleaves 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis. nih.gov Inhibition of MTAP is a therapeutic strategy in oncology. While there is no direct evidence, the methylthio group of this compound could potentially interact with the active sites of enzymes that recognize or process methylthio-containing substrates.
Furthermore, derivatives of pyridazine, another nitrogen-containing heterocycle, have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov This highlights the potential for pyridine-based structures like picolinates to interact with the active sites of metabolic enzymes.
The following table presents data on the inhibitory activity of related picolinamide derivatives against VEGFR-2, illustrating the potential for this class of compounds to modulate enzyme activity.
| Compound | VEGFR-2 IC₅₀ (nM) |
| Sorafenib (Reference) | 180 |
| Compound 7h | 87 |
| Compound 9a | 27 |
| Compound 9l | 94 |
This data is for picolinamide derivatives and not this compound itself, but illustrates the potential of the picolinate scaffold. nih.gov
Design of Probes for Investigating Biological Processes
The development of molecular probes is essential for studying complex biological processes. These probes are often derived from bioactive molecules and are chemically modified to include a reporter group, such as a fluorescent tag or a photoaffinity label. nih.govunimi.it
Labeled Analogues:
The structure of this compound offers several possibilities for the design of labeled analogues. The picolinate ring system can be a scaffold for attaching fluorescent dyes. For example, fluorescent probes based on styryl-pyridinium salts have been developed for the detection of metal ions. nih.gov A similar strategy could theoretically be applied to this compound to create probes for tracking its distribution and interaction within cellular systems.
The process of designing a molecular imaging probe often starts with a molecule that has a known biological target. nih.gov Given the potential of picolinate derivatives to interact with kinases, one could envision a labeled version of this compound being used to investigate kinase binding.
Photoaffinity Labeling:
Photoaffinity labeling is a powerful technique to identify the specific binding partners of a compound within a complex biological sample. unimi.it This involves incorporating a photoreactive group, such as a diazirine or a benzophenone, into the molecule of interest. Upon photoactivation, the probe forms a covalent bond with its binding target, allowing for subsequent identification. The picolinate or an appended functional group on this compound could serve as an attachment point for such a photoreactive moiety.
The design of effective probes requires a balance between maintaining the biological activity of the parent molecule and incorporating the necessary labeling group. The synthesis of such probes often involves multi-step chemical modifications. unimi.it While no such probes based on this compound have been reported, its chemical structure presents a viable starting point for the rational design of tools to explore its putative biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
